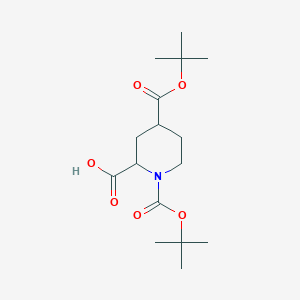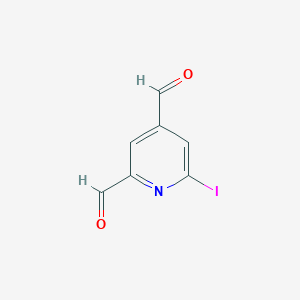
1,4-Di-boc-piperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Di-boc-piperidine-2-carboxylic acid is a chemical compound with the molecular formula C16H27NO6. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the piperidine ring. These Boc groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Di-boc-piperidine-2-carboxylic acid can be synthesized through a multi-step process. One common method involves the protection of piperidine-2-carboxylic acid with Boc anhydride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then further protected with another equivalent of Boc anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high efficiency and yield. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Di-boc-piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield piperidine-2-carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The Boc groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Various reagents depending on the desired substitution, such as benzyl chloroformate for benzyl protection.
Major Products Formed
Hydrolysis: Piperidine-2-carboxylic acid.
Reduction: Piperidine-2-methanol.
Substitution: Derivatives with different protecting groups or functional groups.
Scientific Research Applications
1,4-Di-boc-piperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the synthesis of peptide mimetics and other biologically active molecules.
Medicine: It serves as a building block for the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Di-boc-piperidine-2-carboxylic acid is primarily related to its role as a protecting group in organic synthesis. The Boc groups protect the amine functionalities from unwanted reactions, allowing for selective transformations of other functional groups in the molecule. Upon completion of the desired reactions, the Boc groups can be removed under mild acidic conditions to reveal the free amine groups .
Comparison with Similar Compounds
Similar Compounds
Piperidine-2-carboxylic acid: A simpler derivative without the Boc protecting groups.
1,4-Di-boc-piperazine-2-carboxylic acid: A similar compound with a piperazine ring instead of a piperidine ring.
N-Boc-piperidine-4-carboxylic acid: A derivative with a single Boc group at a different position on the piperidine ring .
Uniqueness
1,4-Di-boc-piperidine-2-carboxylic acid is unique due to the presence of two Boc protecting groups, which provide enhanced stability and selectivity in synthetic reactions. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry .
Properties
Molecular Formula |
C16H27NO6 |
|---|---|
Molecular Weight |
329.39 g/mol |
IUPAC Name |
1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C16H27NO6/c1-15(2,3)22-13(20)10-7-8-17(11(9-10)12(18)19)14(21)23-16(4,5)6/h10-11H,7-9H2,1-6H3,(H,18,19) |
InChI Key |
PJRHWAUCRIJKGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14848466.png)





